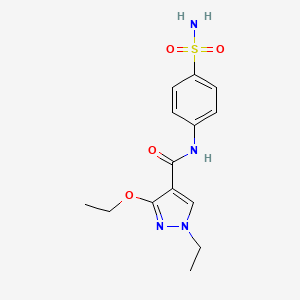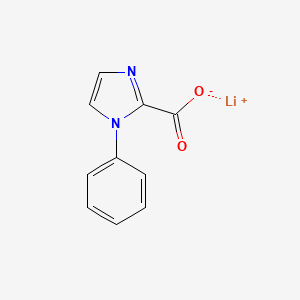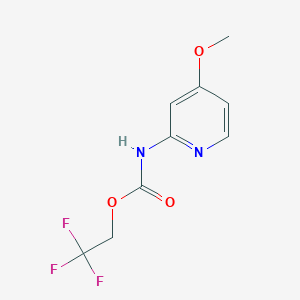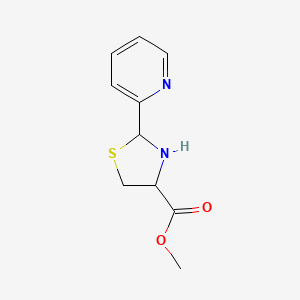
3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has been studied for its potential use in treating various diseases. This compound has been shown to have a range of biochemical and physiological effects, making it an interesting target for scientific research.
Mechanism of Action
The mechanism of action of 3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide involves the inhibition of this compound. This enzyme plays a role in the regulation of various signaling pathways, including the Wnt signaling pathway, which is important for cell proliferation and differentiation. By inhibiting this compound, this compound can modulate these signaling pathways and potentially treat various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to inhibiting this compound, the compound has been shown to modulate various signaling pathways, including the PI3K/Akt pathway, which is important for cell survival and growth. The compound has also been shown to induce apoptosis in cancer cells and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide in lab experiments is its specificity for this compound. This allows researchers to study the role of this compound in various cellular processes and diseases. However, one limitation of using this compound is its potential toxicity, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of 3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide. One direction is the development of more specific this compound inhibitors that can be used in clinical trials. Another direction is the study of the compound's potential use in treating other diseases, such as Parkinson's disease and bipolar disorder. Additionally, the compound's potential use as a diagnostic tool for certain diseases, such as cancer, could also be explored.
Synthesis Methods
The synthesis of 3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide involves several steps. The first step is the synthesis of 4-amino-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide, which is then reacted with ethyl bromoacetate to form 3-ethoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide. Finally, the ethyl group is replaced with an ethyl group to form this compound.
Scientific Research Applications
3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide has been studied for its potential use in treating a range of diseases, including cancer, Alzheimer's disease, and diabetes. The compound has been shown to inhibit glycogen synthase kinase-3 (this compound), an enzyme that plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-3-18-9-12(14(17-18)22-4-2)13(19)16-10-5-7-11(8-6-10)23(15,20)21/h5-9H,3-4H2,1-2H3,(H,16,19)(H2,15,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWYHMMHUMWVDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2395770.png)
![1,2,6-Triazaspiro[2.4]hept-1-ene;hydrochloride](/img/structure/B2395771.png)
![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2395772.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2395777.png)


![2-[(E)-2-(4-methylphenyl)ethenyl]thiophene](/img/structure/B2395782.png)
![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2395784.png)
![2-Amino-6-benzyl-4-(4-ethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2395785.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dihydro-1H-inden-1-yl)(methyl)amino]acetamide](/img/structure/B2395787.png)

![1-(Azepan-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2395790.png)
